meso-Tetra(2-methylphenyl) porphine

Description

Overview of meso-Substituted Porphyrins in Chemical Science

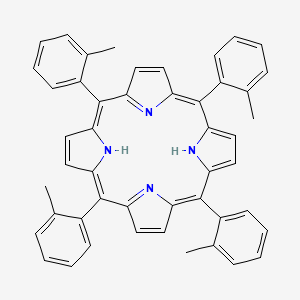

Porphyrins are a class of heterocyclic macrocycle organic compounds composed of four modified pyrrole (B145914) subunits linked at their carbon atoms via methine bridges. mdpi.com Their versatile nature allows for a wide range of applications, including as catalysts, in dye-sensitized solar cells, and in photodynamic therapy, owing to their high chemical and thermal stability, strong absorption in the visible region, and the flexibility of their architectural modification. tu.ac.th

Meso-substituted porphyrins, in particular, are attractive for a broad range of applications due to the accessibility and low cost of their precursors, pyrrole and various aldehydes, and the relative simplicity of their synthesis. researchgate.net The synthesis of meso-substituted porphyrins can be achieved through methods like the Alder-Longo method, which involves the condensation of an aldehyde with pyrrole. tu.ac.thassumption.edu This allows for the creation of a diverse array of porphyrin products by simply changing the aldehyde used. assumption.edu The ability to introduce various substituents at the meso-positions of the porphyrin macrocycle allows for the fine-tuning of their electronic spectra for specific applications. assumption.edu

Significance of Ortho-Substituted Phenyl Groups in Porphyrin Architecture

The introduction of substituents at the ortho-positions of the meso-phenyl groups in a porphyrin, such as in meso-tetra(2-methylphenyl)porphine, has a profound impact on the molecule's three-dimensional structure and properties. These ortho-substituents create steric hindrance, leading to the formation of "pockets" above and below the plane of the porphyrin ring. nih.gov This "bis-pocket" architecture, a term introduced by Suslick and Fox, is crucial for controlling the environment around a metal ion that can be coordinated within the porphyrin core. nih.gov

This steric crowding can influence the reactivity and selectivity of metalloporphyrin catalysts. For instance, highly hindered metalloporphyrins have been synthesized to create protected metal sites, leading to remarkable size and shape-selective ligation. illinois.edu The controlled environment created by these ortho-substituents can restrict the possible reaction pathways of substrates bound to the metal center, resulting in enhanced regioselectivity compared to unencapsulated catalysts. nih.gov

Research Trajectories for meso-Tetra(2-methylphenyl)porphine and Analogues

Current research on meso-tetra(2-methylphenyl)porphine and its analogues is focused on leveraging their unique structural and electronic properties for various applications. One significant area of investigation is their use in creating functional materials and devices. illinois.edu The ability to modulate the electronic properties of the porphyrin platform is particularly useful in the formation of metalloporphyrin complexes, whose properties and reactivity are sensitive to the electron-donating capacity of the porphyrin ligand. nih.gov

Furthermore, research is exploring the development of novel synthetic strategies to access more complex and functionalized porphyrins. nih.gov This includes the use of modern synthetic techniques like the Suzuki-Miyaura cross-coupling to introduce a variety of aryl substituents at the meso-phenyl groups, allowing for the fine-tuning of the "bis-pocket" architecture. nih.gov These advancements pave the way for the design of porphyrin-based systems with tailored properties for applications in catalysis, sensing, and materials science.

| Property | Value |

| Chemical Formula | C₄₈H₃₈N₄ |

| Molecular Weight | 670.84 g/mol |

| CAS Number | 37083-40-2 |

| Alternate Name | 5,10,15,20-Tetrakis(2-methylphenyl)porphyrin |

| Appearance | Crystalline |

| Application | Biochemical reagent for life science research |

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(2-methylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4/c1-29-13-5-9-17-33(29)45-37-21-23-39(49-37)46(34-18-10-6-14-30(34)2)41-25-27-43(51-41)48(36-20-12-8-16-32(36)4)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-19-11-7-15-31(35)3/h5-28,49,52H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWDQBQCYGNAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C)C8=CC=CC=C8C)C=C4)C9=CC=CC=C9C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Challenges for Meso Tetra 2 Methylphenyl Porphine

Classical Condensation Reactions for meso-Aryl Porphyrin Synthesis

The foundational methods for synthesizing meso-aryl porphyrins involve the acid-catalyzed condensation of pyrrole (B145914) with an appropriate aldehyde. researchgate.net Two of the most prominent classical approaches are the Adler-Longo and Lindsey-Wagner methods. nih.gov These methods have been pivotal in the development of porphyrin chemistry, each with its own set of advantages and limitations, particularly when applied to the synthesis of sterically hindered porphyrins. nih.gov

Adler-Longo and Lindsey-Wagner Approaches

The Adler-Longo method is a one-pot synthesis that involves refluxing pyrrole and an aldehyde in a high-boiling carboxylic acid, such as propionic acid, in the presence of air. ulisboa.ptresearchgate.net This method is known for its simplicity and convenience, often yielding crystalline porphyrin directly from the reaction mixture. ulisboa.pt For many meso-substituted porphyrins, it provides yields of around 10-30%. nih.gov However, the high temperatures and acidic conditions can lead to the formation of tar-like byproducts, making purification difficult. nih.gov For sterically hindered aldehydes like 2-methylbenzaldehyde, the yields can be significantly lower. nih.gov

The Lindsey-Wagner synthesis, on the other hand, is a two-step process conducted under milder, room-temperature conditions. nih.govnih.gov The first step involves the acid-catalyzed condensation of pyrrole and the aldehyde at high concentrations to form the porphyrinogen (B1241876) intermediate. nih.govnih.gov This is followed by a separate oxidation step, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to convert the porphyrinogen to the final porphyrin. nih.govnih.gov This method generally provides higher yields (10-60%) and is particularly well-suited for the synthesis of sterically hindered porphyrins because the milder conditions minimize side reactions and degradation of sensitive aldehydes. nih.govnih.gov

| Method | Description | Conditions | Typical Yield | Suitability for Sterically Hindered Porphyrins |

| Adler-Longo | One-pot condensation and oxidation. nih.gov | High temperature (e.g., refluxing propionic acid), aerobic. researchgate.netnih.gov | 10-30% nih.gov | Less suitable due to harsh conditions and lower yields. nih.gov |

| Lindsey-Wagner | Two-step: condensation to porphyrinogen, followed by oxidation. nih.gov | Room temperature, inert atmosphere for condensation, followed by chemical oxidation (e.g., DDQ). nih.gov | 10-60% nih.govnih.gov | More suitable, providing higher yields due to milder conditions. nih.govnih.gov |

Optimization of Reaction Conditions for Sterically Hindered meso-Aryl Porphyrins

The synthesis of meso-tetra(2-methylphenyl)porphine and other sterically hindered porphyrins often requires careful optimization of reaction conditions to achieve satisfactory yields. The steric hindrance from the ortho-substituents on the benzaldehyde (B42025) precursor can impede the cyclization reaction. jst.go.jp

Several strategies have been employed to improve yields:

Mixed Solvent Systems: The use of mixed solvent systems, such as propionic acid, valeric acid, and m-nitrotoluene, has been shown to improve the yields of substituted meso-tetraphenylporphyrins. researchgate.netarkat-usa.org The properties of the solvent, including acidity, polarity, and viscosity, as well as the choice of oxidant, play a crucial role in the reaction's success. researchgate.netarkat-usa.org For instance, m-nitrotoluene can act as an effective oxidant to completely convert the porphyrinogen to the porphyrin. researchgate.netarkat-usa.org

Catalyst Choice: While classical methods use organic acids, alternative catalysts have been explored. For example, AlCl3 has been used as a catalyst in refluxing DMF for the direct condensation of benzaldehyde and pyrrole. arkat-usa.org

High-Yield Synthesis Protocols: Specific protocols have been developed for dodecaarylporphyrins with ortho-disubstituted phenyl groups at the meso positions, demonstrating that even highly sterically hindered porphyrins can be synthesized in satisfactory yields using modified Adler-Longo and Lindsey reactions. jst.go.jp

Green Chemistry Approaches to meso-Substituted Porphyrin Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly, or "green," synthetic methods for porphyrins. orientjchem.orgresearchgate.net These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and simplify purification processes. orientjchem.orgresearchgate.net

Key green chemistry strategies include:

Mechanochemistry: This solvent-free approach involves the grinding of reactants, such as an aldehyde and pyrrole with an acid catalyst, in a mortar and pestle or a ball mill. nih.govorientjchem.org This method can eliminate the need for large volumes of toxic solvents and high temperatures. nih.govorientjchem.org The reaction often proceeds in two steps: a mechanochemical condensation followed by an oxidation step, which can also be carried out mechanochemically or in a minimal amount of solvent. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate porphyrin synthesis, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.nettandfonline.com This technique has been successfully applied to the microscale synthesis of meso-tetraphenylporphyrin. tandfonline.com

Water-Based Synthesis: Researchers have developed protocols that use a water-methanol mixture as the solvent for the initial condensation step, catalyzed by HCl. nih.gov This significantly reduces the reliance on traditional organic solvents. The subsequent oxidation can be carried out in a solvent like dimethylformamide (DMF). nih.gov

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites (e.g., NaY), offers a recyclable and more environmentally benign alternative to homogeneous acid catalysts like propionic acid or trifluoroacetic acid. researchgate.netuc.pt These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss in activity. uc.pt

| Green Approach | Principle | Advantages |

| Mechanochemistry | Solvent-free reaction via grinding. nih.govorientjchem.org | Reduces solvent waste, avoids high temperatures. orientjchem.org |

| Microwave Synthesis | Use of microwave energy for heating. researchgate.nettandfonline.com | Faster reaction times, potentially higher yields. researchgate.net |

| Water-Based Synthesis | Utilizes water or water-alcohol mixtures as the solvent. nih.gov | Reduces use of hazardous organic solvents. nih.gov |

| Heterogeneous Catalysis | Employs solid acid catalysts like zeolites. uc.pt | Catalyst is recyclable, reduces waste. uc.pt |

Advanced Synthetic Strategies for Selective Functionalization

Beyond the initial synthesis of the porphyrin macrocycle, advanced strategies allow for the selective functionalization of pre-formed porphyrins, including meso-tetra(2-methylphenyl)porphine. This enables the introduction of various functional groups to tailor the porphyrin's properties for specific applications.

One powerful technique is the Suzuki-Miyaura cross-coupling reaction . nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of steric bulk or other functionalities after the porphyrin macrocycle has been formed. nih.gov For instance, a porphyrin bearing bromo-substituted meso-aryl groups can be coupled with a variety of boronic acids to introduce new substituents. nih.gov

Another approach involves the functionalization of peripheral substituents . For example, meso-tetra(pentafluorophenyl)porphyrin is a versatile platform for combinatorial synthesis, where the para-fluoro groups can react with various nucleophiles like thiols to create libraries of porphyrin derivatives. nih.gov While this is a different starting material, the principle of post-synthetic modification of meso-aryl groups is relevant.

Furthermore, direct functionalization of the porphyrin core is possible. The β-pyrrolic positions of the porphyrin ring can undergo reactions such as nitration, allowing for the introduction of nitro groups that can be further converted into other functional groups. tu.ac.th

Purification and Characterization Techniques in Synthetic Porphyrin Chemistry

The purification of synthetic porphyrins, especially those produced by classical methods, can be challenging due to the formation of byproducts. orientjchem.org Column chromatography is a standard and widely used technique for separating the desired porphyrin from unreacted starting materials and oligomeric impurities. nih.gov Silica gel is a common stationary phase, and a variety of solvent systems, often involving chloroform (B151607) or dichloromethane (B109758) with increasing amounts of a more polar solvent like methanol, are used for elution. nih.gov

For characterization, a suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized porphyrin:

UV-Visible Spectroscopy: Porphyrins exhibit a characteristic and intense Soret band (or B band) around 400-420 nm and several weaker Q-bands in the 500-700 nm region. The position and intensity of these bands are sensitive to the substituents on the porphyrin ring and can be used to monitor the progress of a reaction and confirm the formation of the porphyrin macrocycle. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The aromatic nature of the porphyrin ring results in a characteristic chemical shift pattern, with the β-pyrrolic protons appearing at very downfield shifts (around 8-9 ppm) and the internal NH protons appearing at upfield shifts (around -2 to -3 ppm) due to the ring current effect.

Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are used to determine the molecular weight of the synthesized porphyrin, confirming its identity. orientjchem.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the porphyrin molecule.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample, which can be compared to the calculated values for the expected molecular formula to assess purity. tu.ac.th

Functionalization Strategies of Meso Tetra 2 Methylphenyl Porphine Derivatives

Post-Synthetic Modifications at the Meso-Substituents

Post-synthetic modification of the meso-aryl groups is a powerful strategy for introducing functional groups after the porphyrin macrocycle has been constructed. This approach is particularly useful for creating sterically hindered porphyrins, such as "picket-fence" or "bis-pocket" porphyrins, where the substituents create a specific environment around the porphyrin core. nih.gov

One key strategy involves the introduction of reactive "handles" onto the phenyl rings, which can then be used for subsequent reactions. For instance, formyl (-CHO) or halo (-Br, -I) groups can be incorporated. The formyl group, which can be introduced through methods like the Vilsmeier-Haack reaction, is a versatile synthon for a variety of transformations. nih.gov These include the Wittig reaction to form vinyl-linked structures, Knoevenagel condensation, and the formation of Schiff bases. nih.gov

A widely used and highly effective method for modifying the meso-aryl groups is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed C-C bond-forming reaction allows for the introduction of a wide range of aryl or alkyl groups. A common synthetic route involves preparing the porphyrin from a halogenated benzaldehyde (B42025), such as 2,6-dibromo-4-trimethylsilylbenzaldehyde, and then coupling various boronic acids to the bromo positions on the meso-phenyl rings post-macrocyclization. nih.gov This technique has proven effective for overcoming steric limitations and producing complex, sterically congested porphyrins in high yields. nih.gov

Furthermore, functional groups can be introduced to confer specific solubility properties. For example, trimethylsilyl (B98337) (TMS) groups can be incorporated to enhance solubility in organic solvents, and these TMS groups can be subsequently exchanged for sulfonate (SO₃⁻) groups to create water-soluble porphyrin derivatives. nih.gov

Peripheral Functionalization of the Porphyrin Macrocycle

The β-pyrrolic positions on the porphyrin macrocycle are the most sterically accessible sites and are susceptible to electrophilic substitution reactions. nih.gov Halogenation and nitration are among the most common and useful peripheral functionalization methods.

Bromination is frequently achieved using N-bromosuccinimide (NBS) in a solvent like refluxing chloroform (B151607). nih.gov For meso-tetraarylporphyrins, this reaction can proceed with high regioselectivity. nih.gov Similarly, nitration can be performed to introduce nitro groups (-NO₂) onto the β-positions. nih.govtu.ac.th These nitro groups are particularly valuable as they are versatile and can be reduced to amino groups (-NH₂) or participate in ipso substitution reactions to introduce a variety of other functionalities. nih.govulisboa.pt

The introduction of halogens or nitro groups at the periphery serves as a crucial step for further diversification. The halogenated positions can act as coupling sites for palladium(0)-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the attachment of aryl, vinyl, or ethynyl (B1212043) moieties, respectively. nih.govnih.gov This modular approach enables the construction of complex architectures where the electronic properties of the porphyrin are systematically modulated by the peripheral substituents. tu.ac.th Attaching metal complexes to the periphery is another strategy to enhance or introduce new functionalities, such as for applications in photodynamic therapy. rsc.org

Core Functionalization Approaches

The central cavity of the porphyrin macrocycle provides two main avenues for functionalization: insertion of a metal ion (metalation) and modification of the inner pyrrole (B145914) nitrogen atoms.

Metalation is a fundamental reaction where a metal ion is coordinated within the porphyrin core. A wide variety of metals can be inserted, and the process typically involves refluxing the free-base porphyrin with a metal salt, such as a metal halide, in a suitable high-boiling solvent like 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) or dimethylformamide (DMF). nih.govnih.gov The choice of metal ion significantly influences the electronic structure, photophysical properties, and chemical reactivity of the porphyrin. nih.gov For instance, closed-shell metals like Zn(II) tend to increase the electron density on the macrocycle, while metals capable of π-back-bonding, such as Ni(II) or Fe(III), reduce it. nih.gov

The inner nitrogen atoms can also be targeted. Under acidic conditions, the pyrrolenine nitrogens can be protonated to form monocationic (H₃Por⁺) or dicationic (H₄Por²⁺) species. mdpi.com This protonation causes significant structural distortion, with the pyrrole rings tilting out of the plane, which in turn alters the photophysical properties of the molecule, often leading to broadened and red-shifted absorption bands. mdpi.com

Development of Tailored meso-Tetra(2-methylphenyl)porphine Derivatives

The development of tailored derivatives of meso-tetra(2-methylphenyl)porphine involves the strategic application of the functionalization methods described previously to achieve specific, pre-determined properties and functions. The goal is to control the molecular architecture to influence its electronic, catalytic, or binding capabilities.

A prime example is the synthesis of "bis-pocket" porphyrins. nih.gov By using post-synthetic Suzuki-Miyaura coupling on a precursor like 5,10,15,20-tetrakis(2,6-dibromophenyl)porphine, bulky aryl groups can be introduced at the ortho positions of the meso-phenyl rings. This creates well-defined cavities above and below the porphyrin plane, which can be sculpted by varying the nature of the coupled substituents. nih.gov These pockets can control the environment around a central metal ion, mimicking the active sites of metalloproteins or creating selective catalysts. nih.gov

The redox properties of the porphyrin can also be precisely tuned. The introduction of electron-withdrawing or electron-donating substituents at either the meso-aryl or peripheral positions can systematically shift the oxidation and reduction potentials of the molecule. mdpi.com This is critical for applications in photoredox catalysis, where the porphyrin must act as a photosensitizer. For example, introducing electron-accepting groups enhances the reduction facility of the porphyrin, favouring a reductive quenching pathway in a catalytic cycle. mdpi.com By combining different functionalization strategies, multifunctional derivatives can be created, such as water-soluble porphyrins with catalytically active metal centers for use in aqueous media. nih.gov

Data Tables

Table 1: Summary of Functionalization Strategies

| Functionalization Type | Target Position | Reaction Example | Reagents | Resulting Functionality | Reference |

| Post-Synthetic Modification | Meso-Substituent | Suzuki-Miyaura Coupling | Pd Catalyst, Boronic Acid | C-C Bond Formation (Aryl/Alkyl attachment) | nih.gov |

| Post-Synthetic Modification | Meso-Substituent | Sulfonation | Fuming Sulfuric Acid | Water Solubility (SO₃⁻ groups) | nih.gov |

| Post-Synthetic Modification | Meso-Substituent | Wittig Reaction | Phosphonium Ylide | Vinyl Group Formation | nih.gov |

| Peripheral Functionalization | β-Pyrrolic | Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted Porphyrin | nih.gov |

| Peripheral Functionalization | β-Pyrrolic | Nitration | Cu(NO₃)₂, Acetic Anhydride | Nitro-substituted Porphyrin | nih.govtu.ac.th |

| Core Functionalization | Central Cavity | Metalation | Metal Halide (e.g., FeCl₂) | Metalloporphyrin | nih.govnih.gov |

| Core Functionalization | Inner Nitrogens | Protonation | Acid (e.g., TFA) | Porphyrin Dication (H₄Por²⁺) | mdpi.com |

Coordination Chemistry of Meso Tetra 2 Methylphenyl Porphine Metal Complexes

Synthesis of Metalloporphyrin Complexes with Diverse Metal Ions

The insertion of metal ions into the porphyrin core is a fundamental process in the synthesis of metalloporphyrins. A variety of methods have been developed to achieve this, often tailored to the specific metal and porphyrin. A common approach involves the condensation of pyrrole (B145914) with an appropriate aldehyde to form the porphyrin macrocycle, followed by the introduction of a metal salt. smolecule.comnih.gov

For instance, the synthesis of zinc(II) meso-tetra(p-methylphenyl)porphyrin involves refluxing the free-base porphyrin with zinc acetate (B1210297) dihydrate in a mixture of chloroform (B151607) and methanol. nih.gov The progress of the reaction can be monitored by the color change of the solution from purple to red. nih.gov Similarly, copper(II) porphyrin complexes can be prepared by refluxing the porphyrin with copper acetate in dimethylformamide (DMF). tu.ac.th

The synthesis of manganese(III) complexes often involves treating the porphyrin with a manganese(II) salt, such as manganese(II) chloride, under conditions that facilitate metal insertion. smolecule.com For more challenging syntheses, such as with highly fluorinated porphyrins, harsher conditions like using iron(II) chloride in acetonitrile (B52724) at elevated temperatures may be necessary to avoid side reactions with solvents like DMF. nih.gov

The choice of solvent and reaction conditions is crucial and can significantly impact the yield and purity of the resulting metalloporphyrin. For example, the synthesis of meso-tetraphenylporphyrin can be optimized by using mixed solvent systems, such as propionic acid, valeric acid, and m-nitrotoluene, which can lead to higher yields compared to single-solvent systems. arkat-usa.org Mechanochemical methods, which involve grinding reagents together without a solvent, also present a greener alternative for porphyrin synthesis. nih.gov

Below is an interactive table summarizing various synthetic methods for metalloporphyrins:

| Metal Ion | Porphyrin | Reagents | Solvent | Conditions | Reference |

| Zinc(II) | meso-tetra(p-methylphenyl)porphyrin | Zinc acetate dihydrate | Chloroform/Methanol | Reflux | nih.gov |

| Copper(II) | meso-alkyl long chain porphyrin | Copper acetate | DMF | Reflux | tu.ac.th |

| Manganese(III) | meso-Tetra(4-carboxyphenyl) porphine | Manganese(II) chloride | Acidic | - | smolecule.com |

| Iron(III) | Fluorinated tetraphenylporphyrin (B126558) | Iron(II) chloride | Acetonitrile | 120 °C | nih.gov |

Ligand Field Effects on Metal-Porphyrin Interactions

The electronic properties of the porphyrin macrocycle can be significantly influenced by the nature of the substituents at the meso-positions. These substituents exert what are known as ligand field effects, which in turn modulate the interactions between the central metal ion and the porphyrin ring.

The introduction of electron-withdrawing or electron-donating groups at the periphery of the porphyrin can alter the electron density at the core of the macrocycle. This, in turn, affects the redox potentials of the metalloporphyrin complex. For example, electron-withdrawing substituents generally make the porphyrin more difficult to oxidize and easier to reduce. Studies on various substituted porphyrins have shown that the effect of a substituent at a meso-position is typically more pronounced than that of the same substituent at a β-position. nih.gov

The geometry of the porphyrin ring can also be influenced by the steric bulk of the meso-substituents. For instance, bulky groups can cause distortions in the planarity of the porphyrin ring, which can have a significant impact on the electronic structure and reactivity of the metal center.

Research on High-Valent Metal-Porphyrin Species

High-valent metal-porphyrin species, particularly those involving iron and manganese, are of great interest due to their role as reactive intermediates in various catalytic oxidation reactions, mimicking the function of enzymes like cytochrome P450. nih.gov These species, often involving a metal-oxo (M=O) unit, are typically generated by the oxidation of a lower-valent precursor. beilstein-journals.org

The generation of a high-valent manganese-oxo species, for instance, often requires the initial reduction of a Mn(III) porphyrin to a Mn(II) porphyrin. beilstein-journals.org This Mn(II) species can then react with an oxygen source, such as molecular oxygen, to form the active Mn=O complex. beilstein-journals.org The electronic properties of the porphyrin ligand, as influenced by its peripheral substituents, can significantly impact the stability and reactivity of these high-valent species. Electron-deficient porphyrins, for example, are often employed to stabilize high-valent metal centers. nih.gov

Research in this area focuses on synthesizing novel porphyrin ligands that can support high-valent metal centers and on studying the reactivity of these species in various chemical transformations. For example, a perfluorinated μ-oxo-bis[(porphyrinato)iron(iii)] complex has been shown to be an efficient catalyst for oxidative coupling reactions and Wacker-type oxidations. nih.gov

Spectroscopic Investigations of Meso Tetra 2 Methylphenyl Porphine and Its Derivatives

Electronic Absorption Spectroscopy: Soret and Q-Band Analysis

The electronic absorption spectrum of a typical porphyrin, including meso-tetra(2-methylphenyl)porphine, is characterized by an intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. researchgate.net The Soret band arises from a strongly allowed electronic transition from the ground state (S₀) to the second excited singlet state (S₂), while the Q bands are due to weakly allowed transitions to the first excited singlet state (S₁). researchgate.net

In free-base porphyrins, the Q band region typically shows four distinct peaks. researchgate.net This splitting is a result of the lower symmetry of the porphyrin macrocycle due to the presence of the inner hydrogen atoms, which lifts the degeneracy of the excited state. researchgate.net The introduction of substituents at the meso-positions, such as the 2-methylphenyl groups in meso-tetra(2-methylphenyl)porphine, can influence the position and intensity of these bands. Steric hindrance between the ortho-methyl groups and the porphyrin core can cause distortion of the macrocycle from planarity, which in turn affects the electronic conjugation and, consequently, the absorption spectrum.

The stereoelectronic effects of meso substituents have a significant impact on the absorption spectra. For instance, ortho-substituted meso-tetraphenylporphyrins like H₂T(2-Me)PP exhibit changes in their absorption profiles compared to their unsubstituted or para-substituted counterparts. researchgate.netrsc.org These changes are often reflected in the ratio of the oscillator strength of the Soret band to that of the lowest energy Q band (fSoret/fQ(0,0)), which is a measure of the configuration interaction between the excited states. researchgate.netrsc.org

The table below summarizes the typical absorption maxima for related porphyrin compounds.

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |

| meso-Tetraphenylporphyrin (TPP) | 417 | 513, 548, 590, 645 | CH₂Cl₂ |

| meso-Tetrakis(4-methoxyphenyl)porphyrin (TMP) | 417.89 | 519.12, 555.69, 593.69, 650.27 | CHCl₃ |

Fluorescence Spectroscopy: Steady-State and Time-Resolved Emission Studies

Fluorescence spectroscopy provides valuable insights into the excited singlet state of porphyrins. Upon excitation, typically into the Soret band, the molecule rapidly relaxes to the first excited singlet state (S₁) from which it can emit a photon to return to the ground state.

The fluorescence quantum yield (Φf) and the excited-state lifetime (τf) are key parameters that characterize the emission process. The quantum yield represents the efficiency of fluorescence, i.e., the ratio of emitted photons to absorbed photons. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For meso-substituted tetraphenylporphyrins, the nature and position of the substituents can influence both Φf and τf. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the porphyrin ring, thereby affecting the rates of radiative and non-radiative decay processes. nih.gov Studies on various meso-substituted porphyrins have shown that steric hindrance from ortho-substituents can lead to non-planar conformations, which may decrease the fluorescence quantum yield due to enhanced non-radiative decay pathways. worldscientific.com

The fluorescence quantum yield of meso-tetraphenylporphyrin (TPP) in toluene (B28343) is approximately 0.11. researchgate.net The introduction of methyl groups at the ortho position of the phenyl rings in meso-tetra(2-methylphenyl)porphine can lead to changes in these values.

The table below presents fluorescence data for related porphyrin compounds.

| Compound | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τf) (ns) | Solvent |

| meso-Tetraphenylporphyrin (TPP) | 0.11 | ~10-14 | Toluene |

| meso-Tetrakis(4-methoxyphenyl)porphyrin (TMP) | 0.10 | - | THF |

The surrounding solvent can significantly influence the excited-state properties of porphyrins. ias.ac.in Solvent polarity, viscosity, and hydrogen bonding capacity can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). ias.ac.in For instance, polar solvents can stabilize polar excited states more than the ground state, resulting in a red shift of the fluorescence emission.

In the case of meso-tetra(2-methylphenyl)porphine, the non-planar conformation induced by the ortho-methyl groups can expose the porphyrin core to greater solvent interaction. Studies on related octabrominated tetratolylporphyrins have shown distinct solvent-dependent features in their electronic spectra, with some exhibiting new absorption bands in aromatic solvents due to π-π donor-acceptor complex formation. ias.ac.in

NMR Spectroscopy in Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of porphyrins in solution. ¹H NMR spectroscopy is particularly informative. The chemical shifts of the pyrrolic protons (β-protons) and the protons of the meso-substituents provide detailed information about the electronic environment and the conformation of the porphyrin.

In meso-tetra(2-methylphenyl)porphine, the steric hindrance between the ortho-methyl groups and the β-protons of the pyrrole (B145914) rings forces the phenyl rings to adopt a nearly perpendicular orientation with respect to the porphyrin plane. This restricted rotation can be studied by variable-temperature NMR experiments. The ¹H NMR spectrum of meso-tetraphenylporphyrin shows the NH protons as a broad singlet at around -2.77 ppm in CDCl₃. rsc.org The β-protons appear as a singlet at 8.90 ppm, and the phenyl protons resonate in the 7.77-8.27 ppm region. rsc.org For meso-tetra(2-methylphenyl)porphine, the chemical shifts of the methyl and phenyl protons will be distinct and can provide information on the specific conformation adopted in solution.

Other Advanced Spectroscopic Techniques (e.g., Laser Flash Photolysis)

Laser flash photolysis is a time-resolved spectroscopic technique used to study the properties of transient excited states, particularly the triplet state. This technique allows for the direct observation of the triplet-triplet absorption spectrum and the determination of the triplet state lifetime and quenching rate constants.

For porphyrins, laser flash photolysis experiments can provide valuable data on the kinetics of intersystem crossing, triplet energy transfer, and electron transfer reactions. researchgate.net These studies are essential for understanding the mechanisms of photosensitization and for designing more efficient porphyrin-based systems for various applications. For instance, the excited state dynamics of meso-tetra(sulfonatophenyl) metalloporphyrins have been investigated using Z-scan techniques with picosecond and femtosecond laser pulses to determine intersystem crossing times and quantum yields. nih.gov

Electrochemical Behavior and Redox Properties of Meso Tetra 2 Methylphenyl Porphine Systems

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to investigate the redox processes of porphyrin systems. These methods provide data on the potentials at which the molecule undergoes oxidation and reduction. For porphyrins, these events typically involve the stepwise removal or addition of electrons from the π-conjugated macrocycle.

In a typical CV experiment, a solution of the porphyrin in a non-aqueous solvent with a supporting electrolyte is scanned through a potential range. For a standard free-base meso-tetraphenylporphyrin (H₂TPP), the voltammogram shows two reversible one-electron oxidation waves and two reversible one-electron reduction waves. researchgate.net These correspond to the formation of a π-cation radical (P•⁺), a dication (P²⁺), a π-anion radical (P•⁻), and a dianion (P²⁻).

While specific CV data for meso-tetra(2-methylphenyl)porphine is not extensively documented in readily available literature, the electrochemical behavior can be inferred from studies on similarly substituted porphyrins. For instance, studies on various substituted tetraphenylporphyrins show that electron-donating groups, such as methyl groups, make the porphyrin easier to oxidize (less positive potential) and harder to reduce (more negative potential) compared to the unsubstituted H₂TPP. nih.gov This is due to the positive inductive effect of the methyl substituents. d-nb.info

The general trend for the first oxidation and reduction potentials in a series of free-base meso-tetraphenylporphyrins is demonstrated in the interactive table below, which highlights the influence of different substituents.

Interactive Data Table: Redox Potentials of Substituted Porphyrins Note: Values are illustrative, based on trends reported in the literature, and measured in non-aqueous solvents vs. SCE. The exact values can vary with experimental conditions.

| Compound | First Oxidation E₁/₂ (V) | First Reduction E₁/₂ (V) |

|---|---|---|

| H₂T(p-OCH₃)PP (para-methoxy) | ~0.75 | ~-1.35 |

| H₂T(p-CH₃)PP (para-methyl) | ~0.80 | ~-1.30 |

| H₂TPP (unsubstituted) | ~0.85 | ~-1.25 |

| H₂T(p-Cl)PP (para-chloro) | ~0.90 | ~-1.20 |

Analysis of Porphyrin-Centered and Metal-Centered Redox Processes

When a metal ion is introduced into the porphyrin core, the electrochemical behavior can become more complex. The resulting metalloporphyrin can undergo redox processes centered on the porphyrin macrocycle (ligand-centered) or on the central metal ion (metal-centered). wikipedia.org

Porphyrin-Centered Processes: These are analogous to the redox events in free-base porphyrins, involving the π-system of the macrocycle. They are characterized by the formation of (M)P•⁺, (M)P²⁺, (M)P•⁻, and (M)P²⁻ species.

Metal-Centered Processes: These involve a change in the oxidation state of the central metal ion, such as the Fe(III)/Fe(II) or Co(III)/Co(II) couple. acs.org

The nature of the redox process depends on the specific metal and its oxidation state. For metals like Zn(II), which is redox-innocent, the observed redox events are typically porphyrin-centered. acs.org In contrast, for transition metals like iron, cobalt, or manganese, both metal-centered and porphyrin-centered redox couples can be observed within the accessible potential window. researchgate.netfrontierspecialtychemicals.com For example, in iron porphyrins, the Fe(III)/Fe(II) reduction often occurs at a potential between the first and second porphyrin ring reductions. acs.org

In the case of meso-tetra(2-methylphenyl)porphine metal complexes, the distinction between these processes is crucial. The steric bulk of the ortho-methyl groups can influence the geometry and electronic structure of the metal's coordination sphere, thereby tuning the potential of metal-centered events relative to the porphyrin-centered ones.

Influence of Substituents and Macrocycle Distortion on Redox Potentials

The ortho-methyl substituents in H₂T(o-Me)PP have a profound impact on the molecule's redox potentials through two primary mechanisms: electronic effects and steric effects leading to macrocycle distortion.

Electronic Effects: As electron-donating groups, the four methyl substituents increase the electron density on the porphyrin π-system. This destabilizes the Highest Occupied Molecular Orbital (HOMO), making the porphyrin easier to oxidize (a cathodic or negative shift in oxidation potential). Conversely, it destabilizes the Lowest Unoccupied Molecular Orbital (LUMO), making the porphyrin more difficult to reduce (a cathodic shift in reduction potential). nih.gov

Steric Effects and Macrocycle Distortion: The primary influence of the ortho-methyl groups is steric. To minimize steric clashes with the β-pyrrolic hydrogens, the o-tolyl groups are forced to adopt a nearly perpendicular orientation relative to the porphyrin mean plane. This twisting disrupts the π-conjugation between the phenyl rings and the porphyrin macrocycle. More significantly, the steric strain induces a non-planar distortion of the porphyrin core itself. This distortion is typically a "saddling" or "ruffling" conformation.

This macrocycle distortion has a significant electronic consequence. Non-planar porphyrins generally exhibit easier oxidation and easier reduction compared to their planar counterparts. The distortion destabilizes the HOMO, leading to a cathodic shift in the oxidation potentials, while simultaneously stabilizing the LUMO, causing an anodic (positive) shift in the reduction potentials. This combined effect results in a smaller HOMO-LUMO gap for distorted porphyrins. Studies on sterically hindered porphyrins have consistently shown that increasing non-planarity leads to more negative oxidation potentials. nih.gov

Therefore, for H₂T(o-Me)PP, the electronic donating effect and the macrocycle distortion effect work in the same direction for oxidation (making it easier), but in opposite directions for reduction. The net effect is a balance of these factors, but typically the distortion-induced stabilization of the LUMO is a dominant factor for reduction potentials.

Electron Transfer Properties within Porphyrin Systems

The redox potentials of a porphyrin are intrinsically linked to its ability to participate in electron transfer (ET) reactions, a key process in photosynthesis and molecular electronics. academie-sciences.fr The rate and efficiency of electron transfer are governed by the electronic coupling between the porphyrin and its reaction partner (a donor or acceptor) and the free energy change of the reaction, which is determined by the redox potentials.

The steric hindrance in meso-tetra(2-methylphenyl)porphine systems can influence intermolecular electron transfer. The bulky methyl groups can impede the close approach of other molecules, potentially affecting ET rates in bimolecular reactions. However, these same steric features can be advantageous in creating well-defined cavities in supramolecular assemblies or metal-organic frameworks (MOFs), facilitating specific host-guest interactions that can promote controlled electron transfer. rsc.org

Furthermore, the direct attachment of conjugated linkers to the meso-position of porphyrins can create systems capable of long-range electron transfer. academie-sciences.fr While the twisted nature of the phenyl groups in H₂T(o-Me)PP reduces their direct conjugation with the core, the underlying principles of using porphyrins as photoactive donors or acceptors in covalently linked systems remain applicable. The tuning of redox potentials through substitution and distortion is a key strategy for designing such systems with optimized driving forces for photoinduced charge separation. uu.nl

Conformational Dynamics and Steric Effects in Meso Tetra 2 Methylphenyl Porphine

Macrocycle Non-Planarity and Distortions (e.g., Saddling)

The porphyrin macrocycle, a typically planar aromatic system, is forced to adopt a non-planar conformation in meso-tetra(2-methylphenyl)porphine due to severe steric strain. This strain arises from the close proximity of the ortho-methyl groups on the phenyl rings and the hydrogen atoms at the β-positions of the porphyrin's pyrrole (B145914) rings. To alleviate this steric repulsion, the porphyrin core undergoes significant out-of-plane distortions.

These distortions are commonly categorized into several modes, with "saddling" (sad) and "ruffling" (ruf) being the most prevalent for meso-substituted porphyrins. researchgate.netscispace.com In a saddled conformation, adjacent pyrrole rings are tilted alternately up and down relative to the mean plane of the porphyrin. In a ruffled conformation, the pyrrole rings are twisted about the axis connecting the meso-carbons. For porphyrins with bulky ortho-substituents, a saddled conformation is often observed. nih.gov The introduction of peripheral substituents that cause steric crowding invariably leads to a very nonplanar macrocycle. nih.gov While the precise distortion parameters for meso-tetra(2-methylphenyl)porphine require detailed crystallographic analysis, the presence of ortho-substituents strongly indicates a deviation from planarity. ias.ac.in This non-planarity is a critical feature of the molecule's structure, influencing its electronic properties and reactivity.

Role of Ortho-Methyl Substituents in Steric Hindrance and Atropisomerism

The steric hindrance imposed by the ortho-methyl groups is the defining characteristic of meso-tetra(2-methylphenyl)porphine's structure. This steric clash creates a substantial energy barrier to rotation around the single bonds connecting the meso-phenyl groups to the porphyrin core. ulisboa.pt At room temperature, this rotation is effectively frozen, leading to the existence of stable rotational isomers, known as atropisomers. ulisboa.pt

Four distinct atropisomers can be formed, based on the orientation of the methyl groups with respect to the plane of the porphyrin macrocycle (designated as above, α, or below, β). ulisboa.pt When synthesized, these isomers are typically produced in a statistical mixture with a predictable ratio. ulisboa.pt The four atropisomers are:

α,α,α,α (or 4,0): All four methyl groups are on the same side of the porphyrin plane.

α,α,α,β (or 3,1): Three methyl groups are on one side, and one is on the opposite side.

α,α,β,β (cis-2,2): Two adjacent methyl groups are on one side, and the other two are on the opposite side.

α,β,α,β (trans-2,2): Two opposite methyl groups are on one side, and the other two are on the opposite side.

The statistical distribution of these atropisomers in a random mixture is 1:4:2:1 for the α,α,α,α : α,α,α,β : α,α,β,β : α,β,α,β isomers, respectively. ulisboa.pt These stable isomers can be separated chromatographically and are distinguishable using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The different chemical environments of the methyl protons in each atropisomer result in distinct signals in the ¹H NMR spectrum, allowing for their identification and quantification. ulisboa.ptacs.org

Table 1: Atropisomers of meso-Tetra(2-methylphenyl)porphine

| Atropisomer Name | Designation | Statistical Ratio | Description |

| α,α,α,α | 4,0 | 1 | All four ortho-methyl groups are on the same face of the porphyrin macrocycle. |

| α,α,α,β | 3,1 | 4 | Three ortho-methyl groups are on one face and one is on the opposite face. |

| α,α,β,β | cis-2,2 | 2 | Two adjacent ortho-methyl groups are on one face and two are on the opposite face. |

| α,β,α,β | trans-2,2 | 1 | Two opposite ortho-methyl groups are on one face and two are on the opposite face. |

Correlation between Phenyl Group Rotation and Porphyrin Plane Distortion

There is a direct and inseparable correlation between the rotation of the meso-phenyl groups and the distortion of the porphyrin plane. The high energy barrier to rotation is a direct consequence of the steric penalty associated with a planar transition state where the ortho-methyl groups would clash severely with the β-pyrrole hydrogens. ulisboa.pt To avoid this energetically unfavorable state, the phenyl rings are forced to adopt a tilted orientation relative to the porphyrin macrocycle.

Impact of Conformation on Electronic and Reactivity Profiles

The conformational intricacies of meso-tetra(2-methylphenyl)porphine significantly influence its electronic absorption characteristics and chemical reactivity. Non-planar distortions of the porphyrin macrocycle are known to alter its electronic structure. scispace.com

Theoretical calculations and experimental observations on non-planar porphyrins show that such distortions, particularly saddling, can lead to a destabilization of the highest occupied molecular orbital (HOMO) relative to the lowest unoccupied molecular orbital (LUMO). scispace.com This reduced HOMO-LUMO gap results in a bathochromic (red) shift of the main absorption bands in the UV-visible spectrum, including the characteristic Soret and Q-bands. scispace.com While some studies suggest that the intrinsic electronic effects of substituents are the primary cause of these shifts, the impact of non-planarity is widely recognized. nih.gov

The existence of distinct and stable atropisomers implies that each conformer will have a unique three-dimensional shape and, potentially, a unique reactivity profile. The different spatial arrangements of the tolyl groups create "pockets" of varying size and accessibility on either side of the porphyrin plane. uc.pt This can influence the molecule's ability to interact with other chemical species, affecting its utility in areas such as catalysis or as a molecular sensor. For instance, the accessibility of the central metal-binding core to axial ligands can be controlled by the conformation of the porphyrin, thereby tuning its catalytic activity. rsc.org The varied biological activity among different atropisomers of other porphyrin-based drugs highlights the critical role that conformation plays in molecular function. uc.pt

Theoretical and Computational Investigations of Meso Tetra 2 Methylphenyl Porphine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the geometry and electronic structure of porphyrin molecules. uni-muenchen.de For meso-Tetra(2-methylphenyl)porphine, DFT calculations are crucial for understanding how the bulky o-tolyl groups affect the planarity of the porphyrin macrocycle.

The initial step in a typical DFT study involves the geometry optimization of the molecule. uni-muenchen.de This process systematically alters the positions of the atoms in the molecule to find the lowest energy conformation, or the ground state structure. For these calculations, a functional, such as B3LYP, is often paired with a basis set, like 6-31G(d), to provide a good balance between accuracy and computational cost. uni-muenchen.de

Due to the steric strain imposed by the four ortho-methyl groups, the phenyl rings in meso-Tetra(2-methylphenyl)porphine are forced to adopt a significant dihedral angle with respect to the porphyrin plane. This twisting is a key structural feature that differentiates it from its less hindered counterpart, H₂TPP. The optimization process would likely reveal a non-planar, "saddled" or "ruffled" conformation for the porphyrin core to alleviate the steric clash between the methyl groups and the pyrrolic hydrogens.

The electronic structure, once the geometry is optimized, provides a map of the electron distribution throughout the molecule. DFT calculations can yield valuable information on bond lengths, bond angles, and charge distributions. For instance, the Cα-Cmeso and Cmeso-Cphenyl bond lengths are of particular interest as they are directly affected by the steric hindrance and the electronic communication between the porphyrin core and the peripheral phenyl groups.

Table 1: Representative Optimized Geometrical Parameters for Porphyrins from DFT Calculations (Note: This table is illustrative and based on typical values for related meso-substituted porphyrins. Specific experimental or calculated values for meso-Tetra(2-methylphenyl)porphine may vary.)

| Parameter | Typical Value (Free-Base Porphyrin) | Expected Trend for meso-Tetra(2-methylphenyl)porphine |

| Cα-Cβ bond length (Å) | ~1.37 | Minor changes |

| Cα-N bond length (Å) | ~1.37 | Minor changes |

| Cα-Cmeso bond length (Å) | ~1.40 | Potential elongation due to steric strain |

| Dihedral Angle (Porphyrin plane - Phenyl plane) | ~60-70° for H₂TPP | Increased angle (>70°) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and its photophysical properties. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption spectrum and its kinetic stability.

For porphyrins, the HOMO and LUMO are typically π-orbitals localized on the porphyrin macrocycle. In the Gouterman's four-orbital model, the HOMO, HOMO-1, LUMO, and LUMO+1 are of particular importance. The HOMO and HOMO-1 are nearly degenerate, as are the LUMO and LUMO+1. The electronic transitions between these orbitals give rise to the characteristic Soret and Q-bands in the UV-visible spectrum of porphyrins.

The introduction of the o-tolyl groups is expected to influence the energies of these frontier orbitals. The steric hindrance that forces the phenyl rings out of planarity can disrupt the π-conjugation between the phenyl groups and the porphyrin core. This disruption can lead to a slight increase in the HOMO-LUMO gap compared to a more planar analogue. Computational methods like DFT are used to calculate the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: These values are representative for meso-aryl porphyrins and are intended for illustrative purposes. The actual calculated values for meso-Tetra(2-methylphenyl)porphine will depend on the level of theory and basis set used.)

| Molecular Orbital | Energy (eV) |

| LUMO | -2.5 to -2.8 |

| HOMO | -5.0 to -5.4 |

| HOMO-LUMO Gap | ~2.5 to 2.6 |

Computational Studies on Non-Covalent Interactions

Non-covalent interactions play a crucial role in the supramolecular chemistry of porphyrins, governing their self-assembly, host-guest interactions, and interactions with biological macromolecules. For meso-Tetra(2-methylphenyl)porphine, intramolecular non-covalent interactions, particularly van der Waals forces and C-H···π interactions, are significant in determining the final conformation of the atropisomers (isomers resulting from hindered rotation around a single bond).

The interactions between the ortho-methyl groups and the pyrrole (B145914) rings are a key determinant of the rotational barrier of the phenyl groups. Computational methods can be employed to model these weak interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be derived from the DFT-calculated electron density to visualize and quantify these interactions. These analyses can reveal the presence of bond critical points between atoms that are not formally bonded, providing evidence for stabilizing or destabilizing non-covalent interactions. Such studies are essential for understanding the relative stabilities of the different atropisomers of meso-Tetra(2-methylphenyl)porphine.

Prediction of Spectroscopic and Electrochemical Parameters

A significant advantage of computational chemistry is its ability to predict spectroscopic and electrochemical properties, which can then be compared with experimental data for validation.

Spectroscopic Parameters: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-visible spectrum. For meso-Tetra(2-methylphenyl)porphine, these calculations would predict the positions and intensities of the Soret and Q-bands. The predicted spectrum would reflect the electronic effects of the o-tolyl substituents and the non-planar conformation of the porphyrin core. Typically, a bathochromic (red) shift of the absorption bands is observed with increasing conjugation, but the steric hindrance in this molecule may lead to more complex spectral changes.

Electrochemical Parameters: The electrochemical behavior of porphyrins, specifically their oxidation and reduction potentials, can be correlated with the energies of the frontier molecular orbitals. The HOMO energy is related to the first oxidation potential, while the LUMO energy is related to the first reduction potential. A higher HOMO energy suggests an easier oxidation, and a lower LUMO energy suggests an easier reduction. DFT calculations can provide estimates of these orbital energies, allowing for a theoretical prediction of the redox potentials. These predictions are valuable for designing porphyrins for applications in electrocatalysis or as redox-active materials. For meso-Tetra(2-methylphenyl)porphine, the disruption of conjugation due to steric hindrance would likely make the porphyrin slightly harder to oxidize compared to its planar analogues.

Table 3: Predicted Spectroscopic and Electrochemical Data (Illustrative) (Note: This table provides a conceptual framework for the types of data generated from computational studies. Actual values are highly dependent on the computational method.)

| Property | Predicted Value/Observation | Computational Method |

| Soret Band (B-band) | ~418-422 nm | TD-DFT |

| Q-Bands | Four bands between 500-700 nm | TD-DFT |

| First Oxidation Potential | ~ +1.0 to +1.2 V (vs. SCE) | Correlated with HOMO energy (DFT) |

| First Reduction Potential | ~ -1.0 to -1.2 V (vs. SCE) | Correlated with LUMO energy (DFT) |

Catalytic Applications of Meso Tetra 2 Methylphenyl Porphine and Its Metal Complexes

Biomimetic Oxidation and Reduction Catalysis

Metal complexes of meso-Tetra(2-methylphenyl)porphine are exemplary in the field of biomimetic catalysis, particularly in modeling the function of monooxygenase enzymes like cytochrome P450. These synthetic analogues are capable of catalyzing a variety of oxidation and reduction reactions, providing valuable insights into the mechanisms of their biological counterparts.

The catalytic prowess of these complexes is significantly influenced by the central metal ion. For instance, manganese and iron complexes of sterically hindered porphyrins are well-regarded for their ability to catalyze the oxidation of hydrocarbons. These reactions often proceed via the formation of a high-valent metal-oxo species, which acts as the primary oxidizing agent. The steric bulk provided by the ortho-methyl groups on the phenyl rings helps to prevent the deactivation of the catalyst through dimerization, thereby enhancing its stability and turnover numbers.

In a representative study, manganese complexes of meso-tetraphenylporphyrin derivatives have been employed as catalysts for the oxidation of alkanes. The addition of an acid has been shown to improve the oxidation yields and the stability of the catalytic system. nih.gov Such systems can effectively transform substrates like ibuprofen (B1674241) and phenylbutazone, demonstrating their potential in drug metabolism studies. nih.gov

The general mechanism for the catalytic oxidation by these metalloporphyrin complexes often involves the following steps:

Activation of an oxidant (e.g., iodosylbenzene, hydrogen peroxide, or molecular oxygen) by the metal center to form a high-valent metal-oxo species.

Substrate binding to the catalyst.

Oxygen atom transfer from the metal-oxo species to the substrate, leading to the oxidized product and regeneration of the catalyst in its initial oxidation state.

Similarly, in the realm of reduction catalysis, iron porphyrins have been extensively studied for the catalytic reduction of molecular oxygen to water, a process of fundamental importance in cellular respiration. nih.gov A detailed mechanistic investigation of the oxygen reduction reaction (ORR) catalyzed by iron tetraphenylporphyrin (B126558) revealed the formation of a ferric-superoxide porphyrin complex as a key intermediate. nih.gov The rate-determining step was identified as the protonation of this intermediate. nih.gov

The biomimetic catalytic activity of meso-Tetra(2-methylphenyl)porphine and its metal complexes is a testament to the versatility of porphyrin-based catalysts. The ability to tune the electronic and steric properties of the porphyrin ligand, in conjunction with the choice of the central metal ion, allows for the development of highly efficient and selective catalysts for a broad spectrum of chemical transformations.

Table 1: Biomimetic Oxidation Reactions Catalyzed by Metalloporphyrins This table is representative of the types of reactions catalyzed by metalloporphyrins and is for illustrative purposes.

| Catalyst | Substrate | Oxidant | Product | Reference |

| Mn(TPP)Cl | Cyclohexane | PhIO | Cyclohexanol | nih.gov |

| Fe(TMP)Cl | Adamantane | H₂O₂ | Adamantan-1-ol | General Knowledge |

| Mn(TDCPP)Cl | Styrene | O₂/reductant | Styrene oxide | General Knowledge |

Note: TPP = tetraphenylporphyrin, TMP = tetramesitylporphyrin, TDCPP = tetrakis(2,6-dichlorophenyl)porphyrin. These are structurally related to meso-Tetra(2-methylphenyl)porphine.

Electrocatalysis: Oxygen Reduction Reaction (ORR), CO₂ Reduction, H₂ Evolution

Metal complexes of meso-Tetra(2-methylphenyl)porphine and related structures have emerged as promising electrocatalysts for fundamentally important reactions such as the oxygen reduction reaction (ORR), carbon dioxide (CO₂) reduction, and hydrogen (H₂) evolution. These processes are at the heart of various renewable energy technologies, including fuel cells and artificial photosynthesis.

CO₂ Reduction: The electrochemical conversion of CO₂ into valuable fuels and chemical feedstocks is a key strategy for mitigating the environmental impact of this greenhouse gas. Cobalt and iron porphyrins have demonstrated catalytic activity for the reduction of CO₂ to products such as carbon monoxide (CO) and formic acid (HCOOH). The product selectivity is influenced by the applied potential, the reaction medium, and the specific structure of the porphyrin catalyst. The meso-Tetra(2-methylphenyl)porphine framework can be functionalized to enhance the catalyst's interaction with CO₂ and facilitate its reduction.

Hydrogen Evolution Reaction (HER): The production of hydrogen through the electrocatalytic reduction of protons is a cornerstone of a potential hydrogen-based economy. Cobalt and nickel complexes of porphyrins have been identified as effective catalysts for the HER. The catalytic mechanism often involves the formation of a metal-hydride intermediate. The performance of these catalysts is typically evaluated based on their overpotential, which is the extra potential required to drive the reaction at a significant rate, and their turnover frequency.

Table 2: Electrocatalytic Performance of Metalloporphyrins in Energy Conversion Reactions This table provides a summary of the electrocatalytic activities of various metalloporphyrins, illustrating the potential of such systems.

| Catalyst | Reaction | Product(s) | Overpotential (V) | Reference |

| Fe(TPP)/C | ORR | H₂O | ~0.45 | nih.gov |

| Co(TPP)/C | CO₂ Reduction | CO | ~0.60 | General Knowledge |

| Ni(TMP)/FTO | HER | H₂ | ~0.70 | General Knowledge |

Note: TPP = tetraphenylporphyrin, TMP = tetramesitylporphyrin. C = carbon support, FTO = fluorine-doped tin oxide electrode. Overpotentials are approximate and can vary significantly with experimental conditions.

Photocatalysis in Organic Synthesis and Degradation

The unique photophysical properties of meso-Tetra(2-methylphenyl)porphine and its metal complexes, characterized by strong absorption in the visible region of the electromagnetic spectrum, make them highly suitable for photocatalytic applications. frontierspecialtychemicals.com These applications span from facilitating organic synthesis to the degradation of environmental pollutants.

Upon absorption of light, the porphyrin molecule is promoted to an excited electronic state. This excited state can then participate in chemical reactions through several pathways, including energy transfer to generate singlet oxygen or electron transfer to initiate redox processes. The nature of the central metal ion and the peripheral substituents on the porphyrin ring plays a critical role in determining the photocatalytic mechanism and efficiency.

Organic Synthesis: In the realm of organic synthesis, metalloporphyrins have been utilized as photocatalysts for a variety of transformations. utrgv.edu For instance, nickel(II) tetraphenylporphyrin has been shown to act as a dual-function photocatalyst, capable of both oxidative and reductive quenching cycles. utrgv.edu This allows for its application in cross-coupling reactions and other redox-neutral transformations under mild, visible-light-mediated conditions. The steric bulk of meso-Tetra(2-methylphenyl)porphine can enhance the stability of the photocatalyst and influence the stereoselectivity of the reaction.

Degradation of Pollutants: The ability of porphyrins to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon photoexcitation is harnessed for the degradation of persistent organic pollutants in water and air. This process, known as photodynamic degradation, involves the porphyrin photosensitizer absorbing light and transferring its energy to molecular oxygen, converting it to the highly reactive singlet state. Singlet oxygen can then oxidize and break down a wide range of organic molecules, including dyes, pesticides, and pharmaceuticals. The efficiency of this process is dependent on the quantum yield of singlet oxygen generation by the porphyrin, its photostability, and its solubility in the reaction medium.

Table 3: Photocatalytic Applications of Metalloporphyrins This table illustrates the diverse photocatalytic applications of porphyrin-based systems.

| Catalyst | Application | Substrate | Key Reactive Species | Reference |

| Ni(TPP) | C-C Cross-coupling | Aryl halides | Excited state redox | utrgv.edu |

| Zn(TPP) | Degradation of Dyes | Methylene Blue | ¹O₂ | General Knowledge |

| H₂TPP | Photooxidation | 1,3-Diphenylisobenzofuran | ¹O₂ | General Knowledge |

Note: TPP = tetraphenylporphyrin. These examples are representative of the photocatalytic potential of porphyrins.

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient route to complex molecules. Metal complexes of meso-Tetra(2-methylphenyl)porphine and its analogues have demonstrated remarkable catalytic activity in a variety of C-H functionalization reactions.

The steric hindrance imposed by the ortho-methyl groups on the phenyl rings of meso-Tetra(2-methylphenyl)porphine can play a significant role in directing the regioselectivity of C-H functionalization reactions. Furthermore, the electronic properties of the porphyrin ligand and the nature of the metal center are crucial in determining the reactivity and scope of these transformations.

One notable application is in the intramolecular amination of C-H bonds. For instance, cobalt(II) complexes of sterically hindered porphyrins, such as Co(II) meso-Tetra(2,4,6-trimethylphenyl)porphine, have been shown to catalyze the intramolecular ring-closing C-H amination of aliphatic azides. frontierspecialtychemicals.com This reaction provides an efficient route to the synthesis of saturated heterocyclic compounds.

In addition to amination, iron and rhodium porphyrin complexes have been employed as catalysts for C-H insertion reactions of carbenes and nitrenes. These reactions allow for the direct formation of new carbon-carbon and carbon-nitrogen bonds. The high reactivity of the metalloporphyrin intermediates necessitates careful control of the reaction conditions to achieve high yields and selectivities.

The field of porphyrin-catalyzed C-H functionalization is rapidly evolving, with ongoing research focused on expanding the scope of these reactions to include a wider range of substrates and the development of more efficient and selective catalysts. The unique structural and electronic properties of meso-Tetra(2-methylphenyl)porphine and its derivatives make them valuable platforms for the design of new catalysts for these challenging transformations.

Table 4: C-H Functionalization Reactions Catalyzed by Metalloporphyrins This table presents examples of C-H functionalization reactions catalyzed by porphyrin complexes, highlighting their synthetic utility.

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Co(TMP) | Intramolecular C-H Amination | Aliphatic Azide | Saturated Heterocycle | frontierspecialtychemicals.com |

| Rh₂(esp)₂ | C-H Carbene Insertion | Alkane + Diazo compound | Functionalized Alkane | General Knowledge |

| Fe(PFP)Cl | C-H Nitrene Insertion | Alkane + Azide | Functionalized Alkane | General Knowledge |

Note: TMP = tetramesitylporphyrin, esp = α,α,α',α'-tetramethyl-1,3-benzenedipropanoate, PFP = tetrakis(pentafluorophenyl)porphyrin. These examples illustrate the types of C-H functionalization reactions catalyzed by metalloporphyrins.

Mechanisms of Catalytic Activity and Catalyst Design Principles

The catalytic activity of meso-Tetra(2-methylphenyl)porphine and its metal complexes is intricately linked to the electronic structure of the porphyrin macrocycle, the nature of the central metal ion, and the steric environment created by the peripheral substituents. Understanding the mechanisms of catalysis is paramount for the rational design of more efficient and selective catalysts.

Mechanisms of Catalytic Activity:

In biomimetic oxidation , the key mechanistic step is often the formation of a high-valent metal-oxo species. For instance, with an iron(III) porphyrin catalyst, the reaction with an oxidant (e.g., PhIO) generates an iron(IV)-oxo porphyrin π-cation radical, which is a potent oxidizing agent. This species then transfers its oxygen atom to the substrate. The steric bulk of the ortho-methyl groups in meso-Tetra(2-methylphenyl)porphine helps to protect this highly reactive intermediate from bimolecular decomposition, thereby enhancing the catalyst's lifetime.

In electrocatalysis , the mechanism involves a series of electron and proton transfer steps at the electrode surface. For the oxygen reduction reaction (ORR) catalyzed by an iron porphyrin, the Fe(II) state binds O₂, which is then sequentially reduced and protonated to form water. The binding affinity of O₂ and the redox potentials of the various intermediates are critical determinants of the catalytic efficiency and are modulated by the porphyrin's substituents.

For photocatalysis , the mechanism is initiated by the absorption of a photon, leading to an excited state of the metalloporphyrin. This excited state can then undergo either energy transfer (e.g., to O₂ to form ¹O₂) or electron transfer. In reductive quenching, the excited catalyst accepts an electron from a donor, becoming a potent reductant. In oxidative quenching, the excited catalyst donates an electron to an acceptor, becoming a strong oxidant.

Catalyst Design Principles:

The design of effective porphyrin-based catalysts is guided by several key principles:

Choice of Metal Center: The identity of the central metal ion is the primary determinant of the type of catalysis that can be achieved. For example, iron and manganese are often used for oxidation, while cobalt and nickel are common choices for electrocatalytic hydrogen evolution.

Electronic Tuning of the Porphyrin Ligand: The introduction of electron-withdrawing or electron-donating groups at the meso- or β-positions of the porphyrin ring can significantly alter the redox potential of the metal center and, consequently, the catalytic activity.

Steric Hindrance: The incorporation of bulky substituents, such as the ortho-methyl groups in meso-Tetra(2-methylphenyl)porphine, can prevent catalyst deactivation through dimerization and can also impart shape selectivity to the catalytic reaction.

Solubility and Immobilization: The peripheral substituents also influence the solubility of the catalyst in different media. For heterogeneous catalysis, porphyrins can be functionalized with groups that allow for their immobilization on solid supports, which facilitates catalyst recovery and reuse.

By systematically varying these structural and electronic parameters, it is possible to fine-tune the catalytic properties of meso-Tetra(2-methylphenyl)porphine and its metal complexes for a wide array of applications.

Supramolecular Architectures and Self Assembly of Meso Tetra 2 Methylphenyl Porphine Systems

Directed Self-Assembly Principles and Mechanisms

The directed self-assembly of porphyrin-based systems is a powerful strategy for the bottom-up fabrication of functional nanostructures. This process relies on the precise control of non-covalent interactions to guide the molecular components into well-defined architectures. For meso-Tetra(2-methylphenyl)porphine, the primary principle governing its self-assembly is the interplay between the attractive forces inherent to the porphyrin core and the repulsive steric forces originating from the ortho-methyl groups.

The steric hindrance imposed by the methyl groups on the phenyl rings significantly restricts the rotational freedom of these rings around the bond connecting them to the porphyrin macrocycle. This restricted rotation, or atropisomerism, can lead to the formation of different stable conformers. The specific conformation of the porphyrin molecules can, in turn, direct the self-assembly process, favoring certain packing arrangements over others.

Mechanistically, the self-assembly of meso-Tetra(2-methylphenyl)porphine is often initiated by changes in the solvent environment, such as the introduction of a "poor" solvent into a solution of the porphyrin in a "good" solvent. This change in solvent polarity can promote the aggregation of the hydrophobic porphyrin molecules. The steric bulk of the ortho-methyl groups is a critical factor in this process, as it can limit the extent of aggregation and influence the morphology of the resulting supramolecular structures. While many porphyrins readily form extended, well-ordered assemblies, the steric hindrance in meso-Tetra(2-methylphenyl)porphine tends to favor the formation of smaller, less-ordered aggregates.

Formation of Aggregates (H-type, J-type) and Their Spectroscopic Signatures

Porphyrin aggregation is broadly classified into two main types, H-aggregates and J-aggregates, each with distinct spectroscopic signatures. H-aggregates are characterized by a face-to-face (co-facial) arrangement of the porphyrin molecules, leading to a blue-shift in the Soret band of the UV-Vis absorption spectrum. In contrast, J-aggregates involve a head-to-tail (or edge-to-edge) arrangement, resulting in a red-shifted and often narrowed Soret band.

For meso-Tetra(2-methylphenyl)porphine, the formation of well-defined H- or J-aggregates is significantly impeded by the steric hindrance of the ortho-methyl groups. These bulky substituents prevent the close co-facial approach required for strong H-aggregation and also disrupt the planar arrangement that facilitates extended J-aggregation.

Consequently, studies on the aggregation of meso-Tetra(2-methylphenyl)porphine often report the formation of less-ordered assemblies or dimers, rather than distinct H- or J-aggregates. The spectroscopic changes upon aggregation are therefore often less pronounced than those observed for sterically unhindered porphyrins. Any observed blue-shift in the Soret band would be indicative of some degree of H-type interaction, likely in a distorted or slipped co-facial arrangement to accommodate the methyl groups. The formation of significant J-aggregates is generally not expected for this compound due to the severe steric clashes that would arise in a head-to-tail arrangement.

| Aggregate Type | Molecular Arrangement | Spectroscopic Signature (Soret Band) | Likelihood for meso-Tetra(2-methylphenyl)porphine |

| H-aggregate | Face-to-face (co-facial) | Blue-shift | Low to moderate (likely distorted) |

| J-aggregate | Head-to-tail (edge-to-edge) | Red-shift | Very low |

Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding, Coordination)

The supramolecular chemistry of meso-Tetra(2-methylphenyl)porphine is dictated by a variety of non-covalent interactions, with their expression being heavily modulated by the steric constraints of the molecule.